Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether
Overview
Description
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is a fluorinated ether compound with the molecular formula C5HF11O. It is a colorless, odorless, and non-toxic liquid that exhibits excellent chemical stability and low reactivity under most conditions . This compound is part of the class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique properties such as high thermal stability and resistance to degradation .
Preparation Methods
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is typically synthesized through the reaction of heptafluoropropane with tetrafluoroethanol. The reaction is carried out in the presence of a catalyst and an organic solvent . The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is known for its chemical inertness, making it resistant to many common chemical reactions. it can undergo specific reactions under controlled conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various fluorinated by-products.
Substitution: Under certain conditions, substitution reactions can occur, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions: Reactions typically require strong acids or bases, high temperatures, and specific catalysts to proceed.
Scientific Research Applications
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is primarily based on its physical properties rather than specific molecular interactions. Its high thermal stability and low reactivity allow it to function effectively as a solvent and cleaning agent. In biological systems, its inertness ensures minimal interference with biological processes, making it a valuable tool in various applications .
Comparison with Similar Compounds
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether can be compared with other fluorinated ethers such as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether. While both compounds share similar properties, this compound is unique due to its higher fluorine content, which enhances its chemical stability and thermal resistance . Other similar compounds include fluoroether E-1, which is also used in various industrial applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF11O/c6-1(2(7,8)9)17-5(15,16)3(10,11)4(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPKDUMZWIJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF2CF2OCFHCF3, C5HF11O | |
Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052017 | |
Record name | Perfluoro-3-(1H-perfluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3330-15-2 | |
Record name | 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3330-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro-3-(1H-perfluoroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether connected to the industrial use of fluoropolymers?
A: Research suggests that this compound (Fluoroether E-1) is generated as a thermal degradation product of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA). [] HFPO-DA is a compound found in fluoropolymer dispersions used for coating fabrics. During the high-temperature processes involved in applying these coatings, HFPO-DA can undergo decarboxylation, leading to the formation and emission of Fluoroether E-1. [] This highlights a potential pathway for this compound to enter the environment as a result of industrial activities.
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